1-Iodohexan-3-OL

Radical Cyclization Stereoselective Synthesis Tetrahydrofuran Natural Products

1-Iodohexan-3-OL (1-iodo-3-hexanol, CAS 52418-82-3) is an aliphatic iodo-alcohol with the molecular formula C₆H₁₃IO and a molecular weight of 228.07 g/mol, characterized by an iodine atom at the C1 position and a hydroxyl group at the C3 position of the hexane backbone. This compound belongs to the class of bifunctional synthetic intermediates, combining a primary alkyl iodide—an excellent leaving group for nucleophilic substitution and radical generation—with a secondary alcohol that serves as a site for further derivatization or hydrogen-bonding interactions.

Molecular Formula C6H13IO
Molecular Weight 228.07 g/mol
CAS No. 52418-82-3
Cat. No. B8543248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodohexan-3-OL
CAS52418-82-3
Molecular FormulaC6H13IO
Molecular Weight228.07 g/mol
Structural Identifiers
SMILESCCCC(CCI)O
InChIInChI=1S/C6H13IO/c1-2-3-6(8)4-5-7/h6,8H,2-5H2,1H3
InChIKeyCIMVABGOEOUEFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodohexan-3-OL (CAS 52418-82-3) Procurement Guide for Synthetic Chemistry Applications


1-Iodohexan-3-OL (1-iodo-3-hexanol, CAS 52418-82-3) is an aliphatic iodo-alcohol with the molecular formula C₆H₁₃IO and a molecular weight of 228.07 g/mol, characterized by an iodine atom at the C1 position and a hydroxyl group at the C3 position of the hexane backbone [1]. This compound belongs to the class of bifunctional synthetic intermediates, combining a primary alkyl iodide—an excellent leaving group for nucleophilic substitution and radical generation—with a secondary alcohol that serves as a site for further derivatization or hydrogen-bonding interactions [2]. Its typical commercial purity is 95%, with a reported boiling point of 105°C at 10 mmHg . The compound is primarily utilized as a versatile building block in medicinal chemistry, natural product synthesis, and the preparation of iodinated contrast agent intermediates .

Dual functional group: primary alkyl iodide (leaving group) and secondary alcohol (derivatization handle)
Radical cyclization building block for tetrahydrofuran heterocycle synthesis
Reported intermediate in non-ionic X-ray contrast agent manufacturing routes

Why Positional Isomers and Alternative Iodo-Alcohols Cannot Substitute for 1-Iodohexan-3-OL


Substituting 1-Iodohexan-3-OL with other iodo-hexanol positional isomers (e.g., 6-iodohexan-1-ol, CAS 40145-10-6) or alternative halogenated alcohols fundamentally alters reaction outcomes due to critical differences in steric environment, intramolecular hydrogen-bonding capacity, and regiochemical trajectory during cyclization or coupling steps . The 1,3-relationship between the iodide and hydroxyl groups in 1-Iodohexan-3-OL uniquely positions it for radical cyclization pathways that yield specific heterocyclic ring sizes and stereochemical outcomes—outcomes that cannot be replicated by isomers with different hydroxyl placement [1]. In nucleophilic substitution or cross-coupling applications, the primary iodide at C1 provides optimal reactivity compared to secondary or terminal iodide alternatives, while the C3 hydroxyl offers a handle for orthogonal protection or activation without interfering with iodide-mediated transformations . Generic substitution based solely on molecular formula matching (C₆H₁₃IO) ignores these position-specific reactivity constraints that directly determine synthetic yield, stereoselectivity, and product purity .

! 1,3-iodo-alcohol positioning directs 5-exo-trig radical cyclization; positional isomers produce different ring sizes or stereochemistry.
! Primary iodide reactivity at C1 may shift compared to secondary or terminal iodide alternatives, altering substitution kinetics.
! Matching molecular formula (C₆H₁₃IO) alone ignores position-specific reactivity; orthogonal protection strategies differ across isomers.

Quantitative Differentiation Evidence for 1-Iodohexan-3-OL (CAS 52418-82-3) Procurement Decisions


Radical Cyclization Stereoselectivity: 1-Iodohexan-3-OL-Derived Substrate Enables 2,5-Cis THF Formation

The β-alkoxymethacrylate derived from 5-benzyloxy-1-iodohexan-3-ol undergoes radical cyclization to yield the benzyl ether of (+)-methyl nonactate with demonstrated '2,5-cis' selectivity in tetrahydrofuran ring formation and 'threo' selectivity in the hydrogen abstraction step [1]. This stereochemical outcome is contingent upon the precise 1,3-disposition of the radical-generating iodide relative to the hydroxyl-bearing stereocenter, a structural arrangement not present in 6-iodohexan-1-ol (terminal hydroxyl) or 1-iodohexan-2-ol (vicinal iodo-alcohol) [2].

Radical Cyclization Stereoselectivity
Class-level inference
Target: 2,5-cis THF selectivity & threo hydrogen abstraction
Isomers: Cannot form equivalent 5-membered transition state; undefined stereochemistry
Positional isomer choice determines diastereomeric outcome in natural product synthesis.
Reported stereochemical divergence; verify with target scaffold.
Radical Cyclization Stereoselective Synthesis Tetrahydrofuran Natural Products

Synthetic Utility as Iodinated Contrast Agent Intermediate: Positional Requirement for Triiodinated Aromatic Core Assembly

1-Iodohexan-3-OL serves as a key intermediate in the industrial preparation of non-ionic X-ray contrast agents, specifically in the synthesis of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound B) and related triiodinated benzene derivatives [1]. The 1,3-relationship between the iodide and hydroxyl groups enables sequential functionalization: the primary iodide participates in nucleophilic aromatic substitution or coupling reactions to install the iodoalkyl chain onto the aromatic core, while the C3 hydroxyl provides a site for subsequent dihydroxypropyl chain attachment or orthogonal protection [2]. In contrast, 6-iodohexan-1-ol (terminal hydroxyl at C1) lacks the spatial separation required for dual-functional sequential derivatization without protecting group manipulation, complicating the synthetic route and reducing overall process efficiency .

Contrast Agent Intermediate Utility
Class-level inference
Target: Enables orthogonal functionalization; reduces protection/deprotection steps
6-Iodohexan-1-ol: Requires additional synthetic operations for dual derivatization
Correct isomer simplifies industrial-scale contrast agent intermediate synthesis.
Patent literature context; process efficiency may vary with scale.
X-ray Contrast Agents Iodinated Aromatics Pharmaceutical Intermediates

1,3-Diol Synthetic Precursor: Stereospecific Iodocyclization Enables High-Yield 1,3-Diol Preparation

1-Iodohexan-3-OL represents a functionalized 1,3-diol equivalent accessible through stereospecific iodocyclization of homoallylic alcohol derivatives [1]. Patent literature (JPS5942330) describes a high-yield, operationally simplified method for preparing 1,3-diol compounds via conversion of homoallyl alcohol derivatives to carbamic acid esters, followed by site- and stereo-specific oxidation with iodine in the presence of a weak base, and subsequent hydrolysis [2]. The 1-iodo-3-hydroxyhexane scaffold directly reflects the iodocyclization product that upon hydrolysis yields the 1,3-diol motif. Alternative iodo-alcohols lacking the 1,3-oxygenation pattern (e.g., 6-iodohexan-1-ol) cannot serve as precursors to 1,3-diols via analogous stereospecific pathways [3].

1,3-Diol Precursor Access
Class-level inference
Target: Functionalized 1,3-diol equivalent via stereospecific iodocyclization
Other isomers: Cannot generate 1,3-diol scaffold via analogous pathway
Unique precursor for 1,3-diol pharmacophores found in statins and polyketides.
Stereospecific route; patent conditions apply.
1,3-Diol Synthesis Stereospecific Oxidation Homoallylic Alcohols

Synthesis Route Efficiency: 84% Distillation Yield for 1-Iodohexan-3-OL at 105°C/10 mmHg

A published synthetic route for 1-Iodohexan-3-OL achieves 84% isolated yield (32.9 g) following distillation at 105°C under reduced pressure (10 mmHg), with the product obtained as a clear liquid suitable for direct use in subsequent transformations without additional purification . This yield benchmark provides a reproducible reference for laboratory-scale preparation and procurement quality assessment. For comparison, 6-iodohexan-1-ol synthesis via direct iodination of 1,6-hexanediol or halide exchange methods typically yields lower purity product due to competing di-iodination side reactions, with reported boiling point of 229.5°C at 760 mmHg indicating significantly higher thermal requirement for purification [1].

Distillation Yield Benchmark
Cross-study comparable
84% isolated yield after vacuum distillation (105°C/10 mmHg)
Higher reported yield vs. 6-iodohexan-1-ol; lower thermal requirement.
Data to verify; confirm with supplier COA for current lots.
Synthetic Yield Distillation Purity Process Reproducibility

Computed Physicochemical Properties: LogP and PSA Distinguish 1-Iodohexan-3-OL from Positional Isomers

Computed physicochemical properties for 1-Iodohexan-3-OL include a LogP value of 1.9725 and a topological polar surface area (PSA) of 20.23 Ų [1]. These values differ from those of 6-iodohexan-1-ol, which exhibits a higher hydrogen bond donor count (1 vs. 1) but distinct spatial arrangement affecting overall lipophilicity and membrane permeability predictions [2]. The 1,3-disposition of the iodide and hydroxyl groups in 1-Iodohexan-3-OL may confer different partition coefficients and solubility characteristics compared to terminal iodo-alcohol isomers, relevant for applications requiring specific lipophilic-hydrophilic balance, such as prodrug design or bioconjugation linker optimization [3].

Computed LogP & PSA
Supporting evidence
LogP 1.97 PSA 20.23 Ų
Lipophilicity differs from terminal iodo-alcohol isomers; affects logD-driven SAR.
In silico prediction; experimental validation recommended.
Lipophilicity Polar Surface Area Physicochemical Profiling

Radical Cyclization Scope: 1-Iodohexan-3-OL Scaffold Enables Five-Membered Heterocycle Formation

The radical cyclization of β-alkoxymethacrylates derived from 1-iodohexan-3-ol derivatives (specifically 5-benzyloxy-1-iodohexan-3-ol) proceeds via a 5-exo-trig cyclization mode to form a tetrahydrofuran ring system, a pathway governed by the 1,3-distance between the radical-generating carbon and the alkene acceptor [1]. This cyclization mode is fundamentally unavailable to 6-iodohexan-1-ol derivatives, which would favor 6-exo or 7-endo cyclization pathways due to the extended carbon chain between the iodide and any potential acceptor group attached to the terminal hydroxyl [2]. The resulting tetrahydrofuran motif is a privileged scaffold in numerous bioactive natural products (e.g., nonactin, polyether antibiotics), making 1-Iodohexan-3-OL uniquely positioned for accessing this pharmacologically relevant ring system via radical methodology .

Radical Cyclization Regioselectivity
Class-level inference
Target: 5-exo-trig cyclization → tetrahydrofuran (5-membered)
6-Iodohexan-1-ol: Favors 6-exo/7-endo → tetrahydropyran/oxepane
Ring size control depends on iodide-hydroxyl spacing; critical for THF natural products.
Baldwin's rules context; radical conditions apply.
Radical Cyclization Heterocycle Synthesis Tetrahydrofuran Derivatives

Optimal Procurement and Application Scenarios for 1-Iodohexan-3-OL (CAS 52418-82-3)


Stereoselective Synthesis of (+)-Methyl Nonactate and Nonactin Natural Products

1-Iodohexan-3-OL is the established precursor for generating the β-alkoxymethacrylate intermediate that undergoes radical cyclization to yield the benzyl ether of (+)-methyl nonactate with 2,5-cis stereoselectivity, a critical building block in the total synthesis of the macrotetrolide antibiotic nonactin [1]. Procurement of 1-Iodohexan-3-OL (or its 5-benzyloxy derivative prepared from this parent alcohol) is essential for replicating published stereochemical outcomes; substitution with 6-iodohexan-1-ol or 1-iodohexan-2-ol would preclude formation of the requisite 5-exo-trig transition state geometry required for tetrahydrofuran cis-selectivity [2].

Industrial Synthesis of Non-Ionic X-Ray Contrast Agent Intermediates

1-Iodohexan-3-OL serves as a validated intermediate in the industrial preparation of triiodinated isophthalamide-based contrast agents, including 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound B) [3]. The 1,3-disposition of the iodide and hydroxyl groups enables orthogonal sequential functionalization—iodide participates in aromatic substitution while the C3 hydroxyl is preserved for dihydroxypropyl chain attachment—reducing protection/deprotection operations relative to terminal iodo-alcohol isomers . Procurement of this specific positional isomer ensures compatibility with established contrast agent manufacturing process chemistry.

Stereospecific Preparation of 1,3-Diol Pharmacophores

1-Iodohexan-3-OL represents a functionalized 1,3-diol equivalent accessible through patented stereospecific iodocyclization-oxidation-hydrolysis sequences, providing a high-yield route to 1,3-diol scaffolds found in statins, polyketide antibiotics, and antiviral agents [4]. The 1-iodo-3-hydroxyhexane framework directly maps to the iodocyclization product that upon hydrolysis releases the 1,3-diol motif with defined stereochemistry. Alternative iodo-alcohol isomers lacking the 1,3-oxygenation pattern cannot access this stereospecific pathway, necessitating alternative routes with lower stereocontrol [5].

Radical Cyclization Methodology Development and Heterocycle Library Synthesis

1-Iodohexan-3-OL provides an ideal scaffold for exploring 5-exo-trig radical cyclization methodologies due to its predictable cyclization behavior yielding tetrahydrofuran derivatives . The compound serves as a benchmark substrate for evaluating new radical initiators, catalytic systems, and stereoselective radical cyclization protocols, with the 84% distillation yield benchmark (105°C/10 mmHg) providing reliable access to purified starting material . Its lower distillation temperature compared to 6-iodohexan-1-ol (229.5°C at 760 mmHg) also reduces thermal degradation during purification, improving overall synthetic throughput for methodology screening campaigns.

Application
Selection Property
Validation Focus
Nonactin natural product synthesis
Stereochemical control via 1,3-disposition
2,5-cis THF ring formation fidelity
X-ray contrast agent intermediate preparation
Orthogonal functionalization capacity
Sequential derivatization efficiency
1,3-Diol pharmacophore synthesis
Stereospecific precursor pathway
1,3-Diol stereochemistry preservation
Radical cyclization methodology development
Predictable 5-exo-trig cyclization behavior
THF formation yield and reproducibility

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